molecular formula C6H5O4P B14599673 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate CAS No. 60798-82-5

2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate

Cat. No.: B14599673
CAS No.: 60798-82-5
M. Wt: 172.07 g/mol
InChI Key: FVUMRDDDPMKQOL-UHFFFAOYSA-N
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Description

2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate is an organic compound that features a phenolate group bonded to a hydroxy(oxo)phosphaniumyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate typically involves the reaction of phenol with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydroxy derivatives.

    Substitution: The phenolate group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenolates, oxides, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydroxy(oxo)phosphaniumyl group plays a crucial role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Phosphoric Acid Derivatives: Compounds with similar phosphorus-containing functional groups.

    Substituted Phenolates: Compounds with various substituents on the phenolate ring.

Uniqueness

2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate is unique due to the presence of both a phenolate and a hydroxy(oxo)phosphaniumyl group, which imparts distinct chemical properties and reactivity. This dual functionality allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

60798-82-5

Molecular Formula

C6H5O4P

Molecular Weight

172.07 g/mol

IUPAC Name

(2-hydroxyphenoxy)-oxido-oxophosphanium

InChI

InChI=1S/C6H5O4P/c7-5-3-1-2-4-6(5)10-11(8)9/h1-4,7H

InChI Key

FVUMRDDDPMKQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)O[P+](=O)[O-]

Origin of Product

United States

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